REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:10]Cl.Cl[C:13]([CH3:21])([CH2:15][C:16](Cl)(C)[CH2:17][CH3:18])[CH3:14].[Cl-].[Al+3].[Cl-].[Cl-]>O>[CH3:8][C:1]1[C:6]([OH:7])=[CH:5][C:4]2[C:13]([CH3:14])([CH3:21])[CH2:15][CH2:16][C:17]([CH3:18])([CH3:10])[C:3]=2[CH:2]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
2,4-dichloro-2,4-dimethylhexane
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(CC(CC)(C)Cl)C
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 20° C
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized in 100 ml of hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |